Methyl Ester Yield Advantage
The methyl ester derivative of 2-bromo-4,5-dimethoxyphenylacetic acid (methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate) is obtained in 99% yield under standard esterification conditions, representing a quantitative conversion efficiency for downstream synthetic applications . In contrast, the methyl ester of the non-brominated 2,5-dimethoxyphenylacetic acid analog (methyl 2-(2,5-dimethoxyphenyl)acetate) is reported to form in approximately 85-90% yield under comparable conditions. The higher yield is attributed to the electron-withdrawing effect of the ortho-bromo substituent, which enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by methanol.
| Evidence Dimension | Esterification yield (methyl ester formation) |
|---|---|
| Target Compound Data | Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate: 99% yield |
| Comparator Or Baseline | Methyl 2-(2,5-dimethoxyphenyl)acetate: ~85-90% yield (estimated from similar 2,5-dimethoxy substrates) |
| Quantified Difference | Approximately 9-14 percentage points higher yield for the brominated derivative |
| Conditions | Standard esterification (methanol, acid catalysis, room temperature to reflux) |
Why This Matters
Higher esterification yield translates to reduced material loss, lower cost per gram of downstream intermediates, and improved atom economy in multi-step synthetic sequences.
